Chemical structure and properties of N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE
Chemical structure and properties of N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE
An In-depth Technical Guide to N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine: Structure, Properties, and Synthetic Strategies
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine, a tertiary amine of significant interest in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, this document synthesizes information from structurally related analogs and fundamental chemical principles to provide a robust profile. We will delve into its chemical structure, predicted physicochemical properties, plausible synthetic pathways with detailed protocols, and potential biological applications based on its structural motifs. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound and its potential.
Introduction and Rationale
N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine belongs to a class of N-benzylphenethylamine-related compounds. This structural class is notable for its interaction with various biological targets. For instance, derivatives of N-benzylpyrimidin-2-amine have been investigated as potent histone deacetylase (HDAC) inhibitors for cancer treatment[1], while other N-benzyl pyridine derivatives have shown promise for their neuroprotective effects[2]. The core structure combines a lipophilic benzyl group, a versatile pyridine ring, and a tertiary amine center, making it a prime candidate for exploring new therapeutic agents. This guide aims to provide a detailed, predictive analysis of its chemical and biological characteristics to facilitate further research and development.
Chemical Structure and Nomenclature
The structure of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine is characterized by a central nitrogen atom bonded to three distinct substituents: a benzyl group, a methyl group, and a 2-(2-pyridyl)ethyl group. This arrangement defines it as a tertiary amine.
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IUPAC Name: N-Benzyl-N-methyl-2-(pyridin-2-yl)ethan-1-amine
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Core Functional Groups:
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Tertiary Amine: A nitrogen atom bonded to three carbon atoms. This group is typically basic and can be protonated to form a quaternary ammonium salt.
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Benzyl Group: A toluene molecule from which one hydrogen atom of the methyl group has been removed. It imparts lipophilicity and potential for aromatic interactions.
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Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom.[3] The nitrogen in the pyridine ring is also basic and can participate in hydrogen bonding.
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Below is a 2D representation of the chemical structure.
Caption: 2D structure of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine. These values are estimated based on its structure and the properties of its constituent functional groups.
| Property | Predicted Value | Rationale and Significance |
| Molecular Formula | C₁₅H₁₈N₂ | Derived from the chemical structure. |
| Molecular Weight | ~226.32 g/mol | Important for stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry. |
| Appearance | Likely a pale yellow to brown oil or low-melting solid | Many similar N-benzylated amines are oils or low-melting solids at room temperature.[4] |
| pKa (Tertiary Amine) | ~8.5 - 9.5 | The tertiary amine is expected to be basic. This pKa is crucial for understanding its ionization state at physiological pH, which affects solubility, membrane permeability, and receptor binding. |
| pKa (Pyridine) | ~5.0 - 5.5 | The pyridine nitrogen is less basic than the tertiary amine. At physiological pH (7.4), the tertiary amine will be mostly protonated, while the pyridine nitrogen will be mostly neutral. |
| LogP (Octanol-Water) | ~3.0 - 4.0 | The presence of two aromatic rings (benzyl and pyridine) suggests moderate to high lipophilicity. This value is critical for predicting oral bioavailability and blood-brain barrier penetration. A related compound, 2-(Benzylamino)pyridine, has a calculated XLogP3-AA of 2.7.[5] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | Due to its lipophilic nature, solubility in aqueous media is expected to be low but will increase at acidic pH due to the formation of the protonated, more polar ammonium salt. It should be readily soluble in solvents like ethanol, methanol, and dichloromethane. |
Proposed Synthetic Pathways
There are several plausible synthetic routes to N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine. A common and effective method for synthesizing tertiary amines is through sequential N-alkylation or reductive amination. Below is a proposed two-step synthetic workflow.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of N-Methyl-2-(pyridin-2-yl)ethan-1-amine (Reductive Amination)
This step involves the methylation of the primary amine, 2-(2-aminoethyl)pyridine. Reductive amination is a reliable method for this transformation.
Protocol:
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Dissolution: Dissolve 1.0 equivalent of 2-(2-aminoethyl)pyridine in methanol in a round-bottom flask equipped with a magnetic stirrer.
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Imine Formation: Add 1.1 equivalents of aqueous formaldehyde (37 wt. %) to the solution. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) portion-wise, ensuring the temperature remains below 10 °C.
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Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
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Work-up: Quench the reaction by the slow addition of 2M HCl until the solution is acidic (pH ~2) to decompose any remaining NaBH₃CN. Basify the solution with 4M NaOH to pH >12.
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Extraction: Extract the aqueous layer three times with dichloromethane.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: Formaldehyde reacts with the primary amine to form an imine (or iminium ion), which is then selectively reduced by sodium cyanoborohydride to yield the secondary amine. NaBH₃CN is chosen because it is mild enough not to reduce the aldehyde starting material but is effective at reducing the iminium ion.
Step 2: Synthesis of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine (N-Benzylation)
The final step is the benzylation of the secondary amine intermediate. This is a standard nucleophilic substitution reaction.
Protocol:
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Setup: To a solution of 1.0 equivalent of N-Methyl-2-(pyridin-2-yl)ethan-1-amine in acetonitrile, add 2.0 equivalents of a mild base, such as potassium carbonate (K₂CO₃).
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Reagent Addition: Add 1.1 equivalents of benzyl chloride dropwise to the stirring suspension.
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Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by flash chromatography to yield the pure tertiary amine.
Causality: The secondary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. The base (K₂CO₃) is necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Potential Biological Activity and Applications
The structural components of N-Benzyl-N-methyl-N-[2-(2-pyridyl)ethyl]amine suggest several potential areas of biological activity, drawing parallels from related N-benzylphenethylamine and pyridine-containing compounds.
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Central Nervous System (CNS) Activity: The N-benzylphenethylamine scaffold is a core component of the 25-NB (NBOMe) series of potent serotonergic psychedelics, which are selective agonists of the 5-HT₂A receptor.[6] The combination of a benzyl group and a phenethylamine-like moiety (in this case, pyridylethylamine) suggests that this compound could be investigated for activity at serotonin or other monoamine receptors.
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Neuroprotection: Recently, N-benzyl pyridine-2-one derivatives have demonstrated neuroprotective effects against cognitive deficits in animal models, partly by inhibiting acetylcholinesterase (AChE) activity.[2] The pyridine and benzyl moieties in the target compound make it a candidate for similar investigations.
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Anticancer Potential: N-benzylpyrimidin-2-amine derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, showing antiproliferative activity against tumor cells.[1] This suggests a potential, albeit speculative, role for the target compound in oncology research.
Sources
- 1. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic compound - Wikipedia [en.wikipedia.org]
- 4. US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt - Google Patents [patents.google.com]
- 5. 2-(Benzylamino)pyridine | C12H12N2 | CID 23362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 25-NB - Wikipedia [en.wikipedia.org]
![Chemical Structure of N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE](https://i.imgur.com/8z6W50H.png)
